

Introduction: The Strategic Value of a Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **(R)-2-(benzyloxy)propanoic acid**

Cat. No.: **B027457**

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(R)-2-(benzyloxy)propanoic acid, also known as O-Benzyl-D-lactic acid, is an enantiopure carboxylic acid that serves as a cornerstone in modern asymmetric synthesis. Its structure, which combines a chiral propanoic acid core with a stable benzyl protecting group, makes it a highly valuable and versatile synthon for chemists in pharmaceutical research and natural product synthesis.^{[1][2]} The defined (R)-stereochemistry at the C2 position is instrumental for introducing chirality with high fidelity, enabling the construction of complex, stereospecific molecular architectures. This guide provides a comprehensive overview of its chemical properties, proven synthetic methodologies, and key applications, offering a technical resource for researchers and drug development professionals.

Core Physicochemical and Spectroscopic Identity

Precise characterization is fundamental to the effective use of any chemical intermediate. The properties of **(R)-2-(benzyloxy)propanoic acid** are well-defined, allowing for reliable identification and quality control.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These values are critical for reaction planning, purification, and storage.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1][2][3][4][5]
Molecular Weight	180.20 g/mol	[1][3][4][6]
CAS Number	100836-85-9	[1][3][7]
Appearance	Off-white to yellow solid below 43°C, liquid above	[2]
Melting Point	52-55 °C	[1][2][3]
Boiling Point	328.2 °C (Predicted)	[2][8]
Optical Activity	[α]D +77±3°, c = 1 in methanol	[3]
pKa	3.57 ± 0.10 (Predicted)	[2]
Solubility	Insoluble in water	[2]
Storage	Sealed in a dry container at room temperature	[2][5]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation.

- ¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid like this one will show a highly deshielded proton for the carboxylic acid OH, typically appearing as a broad singlet in the 10-12 ppm region.[9] Protons on carbons adjacent to the carboxylic acid are expected in the 2-3 ppm range.[9] The benzylic protons (CH₂) and the aromatic protons of the phenyl ring will also have characteristic shifts.
- ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range.[9]
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features characteristic of a carboxylic acid. A very broad O-H stretching absorption is observed from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[9][10]

Additionally, a strong C=O carbonyl stretching absorption appears around 1700-1725 cm⁻¹.
[9][10]

- Mass Spectrometry: In GC-MS analysis, common prominent peaks include m/z values of 91 (tropylium ion from the benzyl group) and 107.[4] The molecular ion peak (M⁺) at m/z 180 may be weak or absent.[4]

Synthesis: A Scalable and Safe Protocol

The synthesis of **(R)-2-(benzyloxy)propanoic acid** is well-established, with modern protocols optimized for safety and scalability, crucial for industrial and drug development settings. A prevalent and efficient method begins with the readily available chiral precursor, R-methyl lactate.

Causality in Reagent Selection

A key advancement in this synthesis is the use of sodium tert-amylate as the base.[11] This choice is deliberate and superior to traditional bases like sodium hydride for several reasons:

- Enhanced Safety: Sodium tert-amylate reacts without generating flammable and explosive hydrogen gas, a significant hazard in large-scale production.[11]
- Improved Process Control: The reaction can be managed at controlled temperatures, ensuring consistent yield and purity.

The overall synthetic strategy involves two main stages: benzylation of the hydroxyl group of R-methyl lactate, followed by hydrolysis of the methyl ester to yield the final carboxylic acid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for **(R)-2-(benzyloxy)propanoic acid**.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Stage 1: Synthesis of (R)-methyl 2-(benzyloxy)propanoate

- Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve R-methyl lactate in a solvent such as tetrahydrofuran (THF).
- Base Addition: Cool the solution to below 5°C using an ice bath.
- Deprotonation: Slowly add sodium tert-amylate to the cooled solution. Maintain the temperature below 5°C during the addition.[11]
- Alkylation: Add benzyl bromide dropwise to the reaction mixture, ensuring the temperature remains controlled.
- Reaction Completion: After the addition is complete, allow the mixture to warm to 20-30°C and stir until the reaction is complete (monitored by TLC or GC).
- Workup: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layers are combined, washed, dried, and concentrated to yield the intermediate ester.

Stage 2: Hydrolysis to **(R)-2-(benzyloxy)propanoic acid**

- Setup: Dissolve the intermediate ester, (R)-methyl 2-(benzyloxy)propanoate, in a mixture of methanol and water.[2]
- Hydrolysis: Add potassium hydroxide (KOH) to the solution.[2]
- Reaction: Stir the mixture at room temperature for approximately 30 minutes to 2 hours, or until the hydrolysis is complete.[2][11]
- Isolation: Concentrate the reaction mixture to remove methanol. Dilute the residue with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
- Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 5.[2]
- Extraction: Extract the acidified aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum

to yield the final product, **(R)-2-(benzyloxy)propanoic acid**.^[2]

Applications in Drug Development and Asymmetric Synthesis

The utility of **(R)-2-(benzyloxy)propanoic acid** stems from its dual functionality and defined stereochemistry. It is a prized chiral synthon that allows for diverse chemical manipulations.

- Chiral Precursor: It serves as a key starting material for synthesizing more complex chiral molecules, ensuring the desired stereochemical outcome in the final product. This is critical in drug development, where enantiomers can have vastly different pharmacological activities.
- Pharmaceutical Intermediates: The compound is used as an intermediate in the synthesis of various pharmaceutically active compounds.^{[1][2]} For example, derivatives have been identified as GPR34 antagonists, which are targets for pain and inflammation.^[12]
- Protecting Group Strategy: The benzyl group serves as a robust protecting group for the hydroxyl functionality of lactic acid. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis when the hydroxyl group needs to be unmasked for further reactions.

Safety and Handling: A Researcher's Responsibility

Proper handling of **(R)-2-(benzyloxy)propanoic acid** is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.

GHS Hazard Classification

Hazard Class	GHS Code	Description	Source(s)
Skin Corrosion/Irritation	H315	Causes skin irritation	[3] [4] [7]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[3] [4] [7]
Skin Sensitization	H317	May cause an allergic skin reaction	[3] [4] [7]
STOT - Single Exposure	H335	May cause respiratory irritation	[3] [4] [7]

Safe Handling and Emergency Protocols

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)[\[13\]](#)
- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or face shields, and a lab coat.[\[3\]](#)[\[7\]](#)[\[13\]](#) For operations that may generate dust, a dust mask (e.g., N95) is recommended.[\[3\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[13\]](#) Wash hands thoroughly after handling.[\[7\]](#) Do not eat, drink, or smoke in work areas.[\[7\]](#)
- First Aid:
 - Skin Contact: Wash with plenty of soap and water.[\[7\]](#)
 - Eye Contact: Rinse cautiously with water for at least 10 minutes, holding the eyelids apart. [\[7\]](#) Remove contact lenses if present and easy to do.[\[7\]](#)
 - Inhalation: Move the person to fresh air. If breathing is irregular or stopped, seek immediate medical assistance.[\[7\]](#)
 - Ingestion: Rinse mouth with water (only if the person is conscious).[\[7\]](#)

- Storage: Store in a tightly sealed container in a cool, dry place.[5] It is classified as a combustible solid.[3]

Conclusion

(R)-2-(benzyloxy)propanoic acid is more than a simple chemical; it is a strategic tool for the precise construction of chiral molecules. Its well-defined physical and spectroscopic properties, coupled with safe and scalable synthetic routes, make it an indispensable building block in the pharmaceutical and chemical research industries. A thorough understanding of its reactivity, handling requirements, and synthetic protocols, as detailed in this guide, empowers scientists to leverage its full potential in the development of novel therapeutics and complex chemical entities.

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- To cite this document: BenchChem. [Introduction: The Strategic Value of a Chiral Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027457#r-2-benzylpropanoic-acid-chemical-properties>

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